molecular formula C19H18BrNO4 B3665064 N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide

Cat. No.: B3665064
M. Wt: 404.3 g/mol
InChI Key: VLUHNFIGCAJIBM-UHFFFAOYSA-N
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Description

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide is a complex organic compound characterized by its unique structure, which includes a bromobenzoyl group, a dihydrobenzodioxin ring, and a methylpropanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4/c1-11(2)19(23)21-15-10-17-16(24-7-8-25-17)9-13(15)18(22)12-5-3-4-6-14(12)20/h3-6,9-11H,7-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUHNFIGCAJIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1C(=O)C3=CC=CC=C3Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide typically involves multiple steps:

    Formation of the 2-bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to obtain 2-bromobenzoyl chloride.

    Synthesis of the dihydrobenzodioxin ring: The dihydrobenzodioxin ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Coupling reaction: The 2-bromobenzoyl chloride is then coupled with the dihydrobenzodioxin intermediate in the presence of a base such as triethylamine to form the desired product.

    Amidation: The final step involves the reaction of the intermediate with 2-methylpropanamide under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may interact with enzymes or receptors, leading to modulation of biological activities. The dihydrobenzodioxin ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide
  • N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide
  • N-[7-(2-iodobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide

Uniqueness

N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromobenzoyl group with the dihydrobenzodioxin ring and methylpropanamide moiety provides distinct chemical and physical properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide
Reactant of Route 2
N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-methylpropanamide

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